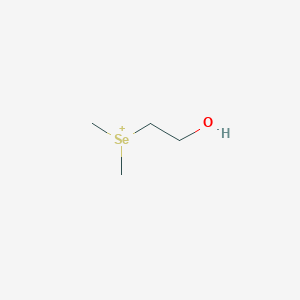

Selenonium choline

Description

Structure

2D Structure

Properties

CAS No. |

135001-09-1 |

|---|---|

Molecular Formula |

C4H8N2O3S |

Molecular Weight |

154.1 g/mol |

IUPAC Name |

2-hydroxyethyl(dimethyl)selanium |

InChI |

InChI=1S/C4H11OSe/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |

InChI Key |

MNJKOYRLWFLNTH-UHFFFAOYSA-N |

SMILES |

C[Se+](C)CCO |

Canonical SMILES |

C[Se+](C)CCO |

Synonyms |

selenonium choline |

Origin of Product |

United States |

Detailed Research Findings

Rational Design Principles for this compound Analogues

Key considerations in the rational design of these compounds include:

Mimicking Transition States: Some analogues are designed to mimic the transition states of enzymatic reactions. For instance, compounds with a permanent positive charge on the head group have been synthesized to mimic the shape and positive charge of proposed glycosyl cation-like transition states in enzyme-catalyzed reactions. researchgate.net

Modulating Pharmacological Properties: The design can be aimed at enhancing or altering the pharmacological profile. For example, the synthesis of acetylthis compound was driven by the goal of creating an analogue of the neurotransmitter acetylcholine to study its interaction with cholinergic systems. acs.orgnih.gov

Introducing Specific Functionalities: The design may incorporate specific chemical groups to facilitate further reactions or to probe biological systems. For instance, a rationally designed selenoxide can introduce a versatile selenonium linchpin for further transformations. researchgate.net

Synthetic Pathways for this compound and Acetylthis compound

The synthesis of this compound and its acetylated form involves multi-step chemical processes. These pathways are designed to build the core structure and introduce the desired functional groups.

Specific Chemical Synthesis Approaches

The synthesis of this compound and its derivatives typically starts from simple organoselenium precursors. A common approach involves the reaction of methylselenolithium, generated from the reaction of methyllithium (B1224462) with metallic selenium, with an appropriate alkyl bromide. mcgill.ca The resulting selenide (B1212193) is then further methylated at the selenium atom using an agent like methyl iodide to form the selenonium cation. mcgill.ca

For acetylthis compound, an additional step of esterification is required. This is typically achieved by reacting this compound with an acetylating agent. The synthesis of related selenoesters can also be accomplished from various oxidation states of selenium. acs.org

The synthesis of organoselenium compounds can present challenges, including the use of toxic and expensive reagents. mdpi.com Therefore, research has also focused on developing more efficient and greener synthetic methods, such as those utilizing deep eutectic solvents like choline chloride/urea, which can act as both a solvent and a catalyst. frontiersin.orgmdpi.com

Preparation of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are invaluable tools for studying the metabolic fate and distribution of molecules. The preparation of isotopically labeled this compound analogues involves incorporating stable or radioactive isotopes into their structure.

Methods for preparing isotopically labeled compounds often involve introducing the label in the final steps of the synthesis to minimize the handling of labeled reagents. unimi.it For example, deuterium (B1214612) or tritium (B154650) can be introduced by reducing a precursor aldehyde with a labeled reducing agent like sodium borodeuteride (NaBD4) or sodium borotritide (NaBT4). unimi.it

Another approach is metabolic labeling, where organisms are cultured in a medium enriched with stable isotopes like ¹³C and ¹⁵N. silantes.com For selenium compounds, yeast can be grown in a medium enriched with a specific selenium isotope, such as ⁷⁷Se, to produce isotopically enriched selenomethionine (B1662878), which can then be used in further synthetic steps. rsc.org This biosynthetic approach is particularly useful for producing uniformly labeled molecules. silantes.comrsc.org Deuterated internal standards, such as [2H4]telluronium choline, have been synthesized for use in quantitative analyses. nih.gov

Synthesis of Related Organoselenium and Organotellurium Choline Analogues

The synthesis of organotellurium analogues of choline follows similar principles to their selenium counterparts. For instance, telluronium choline and acetyltelluronium choline have been synthesized, and methods for their quantification have been developed. nih.gov The synthesis of other organotellurium compounds can be achieved through reactions like the chlorotelluration and alkoxytelluration of alkenes with tellurium tetrachloride. arkat-usa.org

The broader field of organoselenium synthesis has seen significant advancements, with various methods developed to create diverse selenium-containing molecules. These include the reaction of organic diselenides with acetylenes, often facilitated by metal catalysts like iron salts. mdpi.com Other strategies involve the selenocyanation of aromatic compounds and subsequent reactions to build more complex structures. mdpi.com The development of "click" chemistry reactions involving selenium has also provided efficient routes to organoselenium compounds. mdpi.com

Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of analytical techniques is employed to confirm the structure and assess the purity of synthesized this compound and its analogues. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. mcgill.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy in Selenonium Systems

NMR spectroscopy is a cornerstone for the structural determination of selenonium compounds. ¹H and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule. mdpi.commdpi.com

⁷⁷Se NMR spectroscopy is particularly powerful for characterizing organoselenium compounds. huji.ac.il The ⁷⁷Se nucleus is NMR-active (spin ½) and offers a very wide chemical shift range, making it highly sensitive to the chemical environment of the selenium atom. huji.ac.ilresearchgate.net Each type of selenium compound exhibits a characteristic chemical shift range, which can be used to identify the functional group containing the selenium atom. huji.ac.il For example, the chemical shift of a selenonium ylide is significantly downfield compared to its precursor selenide. mdpi.com

The ⁷⁷Se chemical shift is also influenced by factors such as the solvent and the presence of neighboring functional groups. researchgate.netrsc.org Couplings between ⁷⁷Se and other nuclei, such as ¹H and ¹³C, provide further structural information and can be observed as satellite peaks in the respective spectra. huji.ac.il While direct observation of ⁷⁷Se can be challenging due to its low natural abundance and sensitivity, techniques like heteronuclear multiple bond correlation (HMBC) spectroscopy can be used for indirect detection. researchgate.net

Table of ⁷⁷Se NMR Chemical Shift Ranges for Various Selenium Compounds

| Compound Type | Chemical Shift Range (ppm, relative to Me₂Se) |

| Selenolates | -240 to -270 researchgate.net |

| Selenols | ~ -80 researchgate.net |

| Diselenides | 230 to 360 researchgate.net |

| Selenenyl sulfides | 250 to 340 researchgate.net |

| Selenonium ylides | Downfield shifts observed mdpi.com |

This table provides approximate chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific molecule and experimental conditions.

Synthetic Methodologies and Advanced Chemical Characterization of this compound

This compound, a fascinating organoselenium compound, has garnered significant interest in the scientific community. This article delves into the synthetic routes for its preparation and the sophisticated analytical techniques employed for its comprehensive characterization.

1 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound.

77Se NMR spectroscopy is a powerful and direct tool for probing the selenium environment within a molecule. researchgate.net The 77Se nucleus, with a spin of 1/2, provides sharp NMR signals over a very wide chemical shift range, making it highly suitable for the characterization of organoselenium compounds. huji.ac.il Each type of selenium compound exhibits a distinctive chemical shift range, which serves as a valuable fingerprint for identification. researchgate.nethuji.ac.il

For selenonium compounds, the chemical shifts in 77Se NMR are characteristic and can be used to confirm the presence of the selenonium cation. researchgate.net The precise chemical shift value is sensitive to the electronic environment around the selenium atom, influenced by the nature of the organic groups attached to it. rsc.org Although direct observation of 77Se can be challenging due to its low natural abundance (7.63%) and lower magnetogyric ratio compared to protons, techniques such as the use of enriched stable isotopes can enhance receptivity. researchgate.nethuji.ac.il Furthermore, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlates the 77Se nucleus with neighboring protons, can be effectively employed for structural analysis. researchgate.net

Table 1: 77Se NMR Data for Selenonium Compounds

| Compound Type | Typical 77Se Chemical Shift Range (ppm) |

| Selenols (RSeH) | ~ -80 |

| Selenolates | -240 to -270 |

| Diselenides (RSeSeR) | 230–360 |

| Selenenyl Sulfides | 250–340 |

Note: Chemical shifts are relative to (CH3)2Se. Data sourced from researchgate.net.

While 77Se NMR provides direct information about the selenium center, 13C and 1H NMR spectroscopy are indispensable for elucidating the complete carbon framework and proton environment of this compound. mcgill.cabhu.ac.in

In the 1H NMR spectrum of choline and its analogs, the protons of the ethyl group and the methyl groups attached to the heteroatom give rise to characteristic signals. nih.gov For this compound, the integration and multiplicity of these signals confirm the number of protons in each chemical environment. preprints.org

13C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound produces a distinct signal, allowing for the confirmation of the molecular structure. mdpi.comhmdb.ca The chemical shifts of the carbon atoms are influenced by their proximity to the positively charged selenium atom. bhu.ac.in Proton-decoupled 13C NMR spectra, where all signals appear as singlets, are often used to simplify the spectrum and clearly identify each carbon atom. bhu.ac.in

Table 2: Representative 1H and 13C NMR Data for Choline Analogs

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |

| 1H | Choline | ~3.2 (N-CH3), ~3.5 (CH2-N), ~4.0 (CH2-O) | s, t, t |

| 13C | Choline | ~54.2 (N-CH3), ~57.9 (CH2-OH), ~67.5 (N-CH2) | - |

Note: These are approximate values for choline and can vary slightly for this compound due to the different heteroatom. "s" denotes a singlet and "t" denotes a triplet. nih.govhmdb.ca

2 Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which further corroborates its structure. mcgill.ca Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of ionic compounds like this compound. mcgill.canih.gov

ESI-MS is a soft ionization technique that allows the intact molecular ion of this compound to be observed, providing an accurate molecular weight determination. nih.gov High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition of the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. researchgate.net For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or cleavage of the carbon-selenium bonds. The resulting fragment ions provide valuable structural information. nih.gov

3 Chromatographic Methods for Purification and Characterization

Chromatographic techniques are essential for the purification of synthesized this compound and for its analytical determination. mcgill.ca High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. capes.gov.bracs.org

For the purification of ionic compounds like this compound, ion-exchange chromatography (IEX) is a particularly effective technique. uni-halle.de In IEX, the charged this compound cation is retained on a stationary phase with opposite charges, allowing for its separation from unreacted starting materials and byproducts. uni-halle.de

HPLC coupled with a detector such as an Atomic Absorption Spectrometer (AAS) or a mass spectrometer (LC-MS) allows for both the separation and sensitive detection of this compound. mcgill.caacs.orgbevital.no The retention time in an HPLC system is a characteristic property that can be used for identification, while the detector provides quantitative information. bevital.no The choice of the stationary phase, such as a cyano-propyl silica (B1680970) bonded phase, and the mobile phase composition are optimized to achieve efficient separation. mcgill.ca

Biochemical Metabolism and Intracellular Integration

Molecular and Cellular Mechanisms of Action

Interactions with Cholinergic Enzyme Systems

The primary enzyme involved in acetylcholine (B1216132) metabolism is acetylcholinesterase (AChE). Selenonium choline (B1196258) derivatives have demonstrated significant interactions with this critical enzyme.

Acetylselenonium choline (ASeCh) has been identified as an alternative substrate for acetylcholinesterase (AChE) nih.gov. Studies indicate that ASeCh exhibits kinetic parameters, including Km and Vmax values, that are comparable to those of acetylcholine (ACh) itself when hydrolyzed by AChE nih.gov. This suggests that ASeCh can be processed by the enzyme, potentially leading to the formation of choline and a selenium-containing analogue of acetic acid. While ASeCh can be acetylated in vivo to form acetylthis compound, the acetylation process itself can be influenced by factors like hemicholinium, indicating a role for choline transport mechanisms in its metabolism nih.gov.

Beyond acting as a substrate, certain this compound analogues have also shown inhibitory effects on acetylcholinesterase activity. Both ASeCh and this compound (SeCh) have been found to inhibit the hydrolysis of acetylthiocholine (B1193921) by AChE, exhibiting IC50 values similar to those of acetylcholine and choline nih.gov. This dual capability—acting as a substrate and a potential inhibitor—highlights the intricate interaction of these selenium analogues with the cholinergic enzyme system.

Receptor Agonist Properties

This compound derivatives also exhibit activity at cholinergic receptors, primarily muscarinic receptors.

Acetylthis compound (ASeCh) demonstrates muscarinic receptor agonist properties nih.gov. Its pharmacological actions include vasodepressor effects in rats and contractile activity on the isolated ileum, mimicking some of the effects of acetylcholine. These activities are enhanced by physostigmine (B191203), an AChE inhibitor, and antagonized by atropine, a muscarinic receptor antagonist, confirming its agonistic role at muscarinic receptors nih.gov. ASeCh binds to both M1 and M2 muscarinic receptor subtypes, exhibiting approximately 2% to 3% of the affinity of acetylcholine for these receptors nih.gov.

While direct modulation of receptor activity by this compound compounds is primarily through agonism, the broader context involves how these compounds interact within the cholinergic signaling cascade. Acetylcholine itself activates muscarinic receptors, which are G-protein coupled receptors that can lead to various downstream effects depending on the subtype (M1-M5) bpsbioscience.com. The relative potencies of ASeCh at these receptors are generally lower than acetylcholine, ranging from approximately 1% to 6% nih.gov. The interaction of this compound compounds with these receptors places them within the broader class of cholinergic agents that modulate neuronal and physiological functions.

Influence on Phospholipid Metabolism Regulation

Choline is a fundamental component in cellular metabolism, serving as a precursor for phosphatidylcholine, a major phospholipid in cell membranes biocrates.comnih.gov. Research suggests that this compound (SeCh) may also be phosphorylated and incorporated into various lipids within brain tissue nih.gov. Studies have investigated the effects of choline analogues, including this compound, on phospholipid metabolism. Specifically, SeCh's Km and Vmax values for phosphorylation by choline kinase were found to be higher and lower, respectively, compared to choline itself nih.gov. Furthermore, the acetylation of SeCh also showed different kinetic parameters than choline acetylation nih.gov. These findings suggest that this compound may participate in or influence phospholipid synthesis pathways, potentially by being incorporated into lipid structures or by altering the kinetics of choline's metabolic enzymes.

Interplay with Selenium-Dependent Biochemical Processes

Selenium is an essential trace element that plays a crucial role in human health, primarily through its incorporation into selenoproteins mdpi.commdpi.compsu.edunih.govdrugbank.comnih.govnih.gov. Cellular selenium homeostasis involves the uptake of selenium from the extracellular environment and its subsequent metabolism into selenocysteine (B57510), the amino acid that forms the active site of selenoproteins mdpi.comnih.govnih.gov. The cellular machinery for selenium uptake and processing is critical for maintaining adequate levels of selenoproteins, which are involved in antioxidant defense, immune function, and thyroid hormone metabolism mdpi.commdpi.comnih.gov.

As a selenium-containing compound, this compound can serve as a potential source of selenium for cellular uptake and utilization. The metabolic fate of SeCh within cells would dictate its contribution to the intracellular selenium pool. If SeCh is taken up and catabolized to release inorganic selenium species (e.g., selenide), these can then enter the pathway for selenocysteine synthesis, thereby influencing cellular selenium homeostasis and the capacity for selenoprotein production nih.govnih.gov.

The synthesis of selenoproteins is highly dependent on the availability of selenium nih.gov. When selenium levels are deficient, the synthesis of certain selenoproteins is downregulated, with some selenoproteins being more sensitive to deficiency than others nih.gov. Selenoprotein P (SELENOP), for instance, is a major selenium transport protein that delivers selenium to peripheral tissues for selenoprotein biosynthesis mdpi.comnih.gov.

By providing a source of selenium, this compound could indirectly influence the pathways involved in selenoprotein synthesis. If SeCh is efficiently taken up and processed to release bioavailable selenium, it could support or upregulate the production of selenoproteins. The extent of this effect would depend on the efficiency of SeCh uptake, its intracellular metabolism, and the specific regulatory mechanisms governing selenoprotein synthesis in response to selenium availability.

This compound, as a choline analog, may interact with these pathways. Studies have shown that SeCh can be acetylated in vivo to acetylthis compound (ASeCh) nih.govnih.gov. Acetylation is a process that involves the transfer of an acetyl group, often derived from acetyl-CoA, which is itself linked to one-carbon metabolism. While the direct role of SeCh or ASeCh as methyl donors is not established, their structural similarity to choline and their metabolic transformations suggest a potential for indirect influence on methyl group metabolism or related pathways. For instance, the acetylation of SeCh might compete for or interact with enzymes involved in methyl group transfer or utilization.

Proposed Molecular Pathways for Observed Biological Activities

Research has identified several biological activities associated with this compound and its analogs. These include antioxidant properties, likely stemming from the selenium component, and interactions with the cholinergic system nih.govontosight.ainih.gov.

Antioxidant Activity: The selenium moiety within SeCh suggests a potential for antioxidant activity, as selenium is a key component of antioxidant enzymes like glutathione (B108866) peroxidases and thioredoxin reductases mdpi.commdpi.comnih.govdrugbank.com. These enzymes protect cells from oxidative damage by neutralizing reactive oxygen species. SeCh could contribute to cellular antioxidant defenses either directly or indirectly through its influence on selenoprotein synthesis.

Cholinergic System Interactions: Both SeCh and ASeCh have been shown to interact with acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine nih.govnih.gov. ASeCh was found to be an alternative substrate for AChE and also inhibited acetylthiocholine hydrolysis by AChE, with IC50 values comparable to acetylcholine and choline nih.gov. Furthermore, ASeCh demonstrated agonist activity on the rat isolated ileum and bound to muscarinic cholinergic receptors nih.govnih.gov. SeCh itself was found to be acetylated in vivo and in vitro to ASeCh, and ASeCh could be released from brain tissue upon depolarization nih.govnih.gov. These findings suggest that SeCh may act as a precursor for a "false neurotransmitter" analog, potentially influencing cholinergic signaling pathways nih.gov.

Lipid Metabolism and Membrane Integration: The phosphorylation and incorporation of SeCh into lipids nih.gov suggest a role in phospholipid metabolism. This could lead to alterations in membrane composition and function, potentially impacting cellular signaling and membrane-associated enzymatic activities.

Compound List

Advanced Analytical Methodologies in Selenonium Choline Research

Quantitation Techniques for Selenonium Choline (B1196258) and its Metabolites

The quantitative analysis of selenonium choline and its metabolic derivatives necessitates highly sensitive and specific analytical methods. These techniques are crucial for determining the concentration of these compounds in various biological and environmental matrices.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) with Isotopic Internal Standards

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of non-volatile materials. unimelb.edu.aucsic.eswikipedia.org In this method, a sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. wikipedia.org These fragments are then separated by gas chromatography and identified by mass spectrometry. unimelb.edu.auwikipedia.org This technique is particularly useful for complex matrices as it can analyze materials, including insoluble and complex ones, at trace levels often without extensive sample pre-treatment. unimelb.edu.au

For the analysis of compounds like this compound, Py-GC-MS can be combined with the use of isotopically labeled internal standards. This approach significantly enhances the accuracy and precision of quantification. thermofisher.com An internal standard is a compound with similar chemical properties to the analyte, which is added to the sample in a known concentration before analysis. By using an isotopically labeled version of the analyte (e.g., containing a heavier isotope of one of its constituent elements), the internal standard can be distinguished from the endogenous analyte by the mass spectrometer. This allows for correction of any sample loss during preparation or analysis, as well as variations in instrument response. thermofisher.comacs.org The use of stable isotopic variants of choline and acetylcholine (B1216132) has been demonstrated in brain tissue analysis, showcasing the method's capability for measuring endogenous and labeled compounds simultaneously. nih.gov

The combination of pyrolysis to handle complex, non-volatile compounds and the precision of isotope dilution mass spectrometry makes Py-GC-MS a robust method for quantifying challenging analytes like this compound in intricate biological samples. However, it is important to note that Py-GC-MS may not be suitable for all types of analyses, especially in biological matrices where interferences can be a significant issue. nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Element-Selective Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of various chemical species. When coupled with element-selective detectors, it becomes a formidable tool for the speciation analysis of elements like selenium. mdpi.comnih.gov This hyphenated approach allows for the separation of different selenium compounds from a complex mixture, followed by their specific detection and quantification. mdpi.comresearchgate.netbenthamdirect.com

The coupling of HPLC with Atomic Absorption Spectrometry (AAS) provides a method for the determination of specific selenium compounds, including selenonium species. rsc.orgrsc.orgcapes.gov.br In this setup, the eluent from the HPLC column, containing the separated selenium compounds, is introduced into the AAS instrument. A prototype interface based on thermochemical hydride generation (THG) has been characterized for the determination of selenonium compounds. rsc.orgrsc.org This involves nebulizing the methanolic solutions of selenium analytes, pyrolysing them in a methanol-oxygen flame with hydrogen, and then atomizing them in a micro-diffusion flame for detection. rsc.orgrsc.org

This technique has been successfully applied to the analysis of human urine for the determination of selenoniocholine and trimethylselenonium (B1202040) cations. rsc.orgrsc.org The method is noted for its robustness, high reproducibility, and relatively low cost, making it suitable for routine analysis. rsc.orgrsc.org Recoveries for both selenoniocholine and trimethylselenonium have been reported to be 77% or better when present at levels five to ten times the normal background level of total selenium. rsc.orgrsc.org The detection limits for selenium compounds like Se(IV), Se(VI), and trimethylselenium using HPLC-HGAAS have been reported in the nanogram range. pjoes.com

The combination of High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is widely regarded as one of the most powerful techniques for elemental speciation analysis. mdpi.comresearcher.life It offers high separation efficiency, low detection limits, a wide dynamic linear range, and excellent analytical precision. mdpi.com This makes it exceptionally well-suited for the complex task of identifying and quantifying different selenium species, including this compound, in various samples. mdpi.comresearchgate.netbenthamdirect.comresearcher.life

In HPLC-ICP-MS, the HPLC system separates the different selenium compounds based on their chemical properties. The separated compounds are then introduced into the ICP-MS, which atomizes and ionizes the selenium atoms. The mass spectrometer then detects the selenium ions based on their mass-to-charge ratio, providing highly specific and sensitive quantification. mdpi.com This technique has been used for the speciation of selenium in a variety of matrices, including biological fluids, food, and environmental samples. mdpi.comnih.govresearcher.life For instance, it has been used to identify and quantify selenomethionine (B1662878) and selenocystamine (B1203080) in human urine. nih.gov The method's ability to use enriched stable isotopes as tracers further enhances its utility in metabolic studies. nih.gov

Table 1: Comparison of HPLC-ICP-MS Methods for Selenium Speciation

| Feature | Method 1 | Method 2 | Method 3 |

| Column | Anion Exchange (Hamilton PRP-X100) | Reversed-Phase (C8) | Ion-Pairing Reversed-Phase (StableBond C18) |

| Mobile Phase | 25 mM citric acid, 2% methanol (B129727) (pH 4.0) | 2.5 mM sodium butane-1-sulfonate, 8 mM tetramethylammonium (B1211777) hydroxide, 4 mM malonic acid, 0.05% methanol (pH 3.0) | 0.5 mM tetrabutylammonium (B224687) hydroxide, 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) |

| Analytes Separated | Se(IV), Se(VI), SeMet, SeCys₂, MeSeCys, SeEt | Selenite (B80905), selenate, selenomethionine, selenoethionine, selenourea, trimethylselenonium, Se-methylselenocysteine | Organic and inorganic selenium species |

| Detection Limits | 0.02 - 0.15 ng/mL | Not specified | 0.02 - 0.12 µg/L |

| Recovery | 93.7 - 105% | Not specified | 75 - 114% |

| Reference | mdpi.com | tandfonline.com | nih.gov |

Chromatographic Separation Strategies

The successful analysis of this compound and other selenium species is highly dependent on the effectiveness of the chromatographic separation. Different strategies are employed to separate these compounds based on their distinct physicochemical properties.

Ion-Exchange Chromatography for Cationic Selenium Species

Ion-exchange chromatography is a powerful technique for separating charged molecules, making it particularly suitable for the analysis of cationic selenium species like this compound and trimethylselenonium (TMSe). researchgate.netuzh.chrsc.org This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes in the mobile phase. tandfonline.com

Cation-exchange chromatography has been successfully used to separate various selenium species, including selenoamino acids and selenonium ions. researchgate.net For instance, a method using a cation-exchange column with a gradient elution of aqueous pyridinium (B92312) formate (B1220265) at pH 3 has been shown to effectively separate cationic selenium species. researchgate.net In the analysis of human urine, cation-exchange chromatography coupled with ICP-MS has been used for the determination of selenosugar 3 and trimethylselenonium. uzh.ch This approach allows for the separation of these cationic species from other urinary components, enabling their specific detection and quantification. uzh.ch The choice of eluent is critical; for example, ammonium formate at pH 3 has been used to obtain distinct peaks for different selenium species in urine samples. researchgate.net

Reversed-Phase and Normal-Phase HPLC Compatibility

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of various compounds. The compatibility of this compound with both reversed-phase (RP) and normal-phase (NP) HPLC allows for flexible analytical approaches depending on the sample matrix and research objectives.

Reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is widely used for the analysis of a broad range of organic molecules, including many organoselenium compounds. iupac.orgrsc.orgnih.govresearchgate.net For instance, studies on selenoamino acids and other organoselenium compounds have successfully employed RP-HPLC with detectors like inductively coupled plasma mass spectrometry (ICP-MS) for speciation analysis. iupac.orgrsc.orgnih.govresearchgate.net The separation is typically achieved on C8 or C18 columns, with mobile phases consisting of water-methanol or water-acetonitrile mixtures, often with ion-pairing agents like trifluoroacetic acid to improve peak shape and retention of polar analytes. rsc.org Research on the fragments of phenolic choline esters has also demonstrated the utility of RPC for separating choline and related compounds. nih.gov

Normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, offers an alternative separation mechanism that can be advantageous for highly polar or isomeric compounds. mit.edubevital.no NP-HPLC has been effectively used for the separation of water-soluble choline metabolites, including choline itself, using a gradient system with a mobile phase composed of acetonitrile, water, ethanol, and acetic acid. mit.eduresearchgate.net This technique has proven valuable in separating choline, betaine, and dimethylglycine in plasma samples. bevital.noresearchgate.net The selection between RP-HPLC and NP-HPLC for this compound analysis would depend on the specific sample matrix and the presence of other interfering compounds.

Table 1: HPLC Methods for Choline and Organoselenium Compounds

| Analyte(s) | HPLC Mode | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Choline, Betaine, Dimethylglycine | Normal-Phase | Silica (B1680970) gel | Acetonitrile/Ammonium formate gradient | Tandem Mass Spectrometry | bevital.noresearchgate.net |

| Water-soluble Choline Metabolites | Normal-Phase | Silica | Acetonitrile/Water/Ethanol/Acetic acid/Sodium acetate gradient | Radio-detection | mit.edu |

| Phenolic Choline Ester Fragments | Reversed-Phase & Normal-Phase | Not specified | Not specified | Not specified | nih.gov |

| Selenoamino acids, Organoselenium compounds | Reversed-Phase | Octylsilane (C8) | Water/Methanol with Trifluoroacetic acid | ICP-MS | rsc.org |

| Organoselenium Metabolites in Urine | Reversed-Phase | Not specified | Not specified | HPLC/ICP-MS and MS/MS | nih.gov |

| Organic Selenium Compounds | Reversed-Phase | Not specified | Methanol | ICP-MS | researchgate.net |

Solid Phase Extraction for Sample Preconcentration and Separation

Solid Phase Extraction (SPE) is a critical sample preparation technique used to isolate and concentrate analytes from complex matrices, thereby improving the sensitivity and reliability of subsequent analyses. sigmaaldrich.com For this compound research, SPE can be employed to remove interfering substances and enrich the target analyte from biological fluids or environmental samples. ajchem-b.compsu.edu

The choice of SPE sorbent is paramount and depends on the physicochemical properties of this compound and the matrix. Given its quaternary ammonium structure, this compound is a cationic and highly polar compound. Therefore, cation-exchange or mixed-mode sorbents would be suitable for its retention. Alternatively, reversed-phase sorbents like C18 can be used to retain organic selenium species from aqueous samples, which are then eluted with an organic solvent. psu.edu

Various SPE methods have been developed for the preconcentration of different selenium species. For instance, C18 cartridges have been used to retain organic selenium compounds from water samples. psu.edu Other studies have focused on the preconcentration of inorganic selenium, but the principles can be adapted for organic species. acs.org Magnetic solid-phase extraction (MSPE) is an emerging technique that uses magnetic nanoparticles as the adsorbent, offering a rapid and efficient alternative to traditional column-based SPE. The development of SPE methods tailored for this compound would significantly enhance the ability to detect and quantify this compound at low concentrations in complex biological and environmental samples.

Table 2: Solid Phase Extraction Applications for Selenium Species

| Analyte(s) | SPE Sorbent | Application | Reference |

|---|---|---|---|

| Organic selenium species | C18 cartridge | Preconcentration from natural water | psu.edu |

| Inorganic selenium [Se(IV), Se(VI)] | Polyurethane foam with APDC | Preconcentration from biological samples | ajchem-b.com |

| Volatile organo-selenium compounds | SPME fiber | Headspace analysis of biological matter | ucm.es |

| Inorganic selenium | Not specified | Preconcentration from water samples | acs.org |

Spectroscopic Techniques for Metabolic Analysis

Spectroscopic methods provide invaluable insights into the metabolic fate of this compound by enabling its detection and the characterization of its metabolites in biological systems.

In Vitro Magnetic Resonance Spectroscopy (MRS) for Choline Compounds

In vitro Magnetic Resonance Spectroscopy (MRS), also known as Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful non-invasive technique for studying the metabolic profiles of cells and tissues. nih.gov It allows for the identification and quantification of various metabolites, including choline-containing compounds. nih.gov In the context of this compound research, in vitro MRS can be used to monitor the uptake and metabolism of this compound by cells in culture.

Studies have shown that the total choline signal in MRS is composed of contributions from several choline-containing molecules, such as phosphocholine (B91661) and glycerophosphocholine. nih.gov By analogy, it is expected that this compound and its potential metabolites would have distinct signals in the MRS spectrum, allowing for their specific detection. The chemical environment of the selenium atom would likely influence the chemical shift of the adjacent methyl and ethyl groups of the choline moiety, providing a unique spectral signature. This technique could be instrumental in elucidating the intracellular pathways of this compound metabolism and identifying novel metabolic products. nih.gov

Application of Molecular Neutron Activation Analysis

Molecular Neutron Activation Analysis (MAA) is a specialized nuclear analytical technique that provides information about the chemical form (speciation) of an element within a sample. iaea.orgdss.go.thresearchgate.net Unlike conventional Neutron Activation Analysis (NAA), which determines the total elemental concentration, MAA combines NAA with separation techniques, such as chromatography or electrophoresis, to identify and quantify the element in different molecular species. dss.go.thakjournals.com

The principle of MAA involves the separation of the different chemical forms of the element of interest before the sample is irradiated with neutrons. akjournals.com This pre-irradiation separation is crucial because the neutron capture process can break chemical bonds, altering the original chemical form of the analyte. akjournals.com After separation, the fractions containing the different species are subjected to NAA to determine the elemental concentration in each fraction.

MAA has been successfully applied to the chemical speciation of selenium in various biological and environmental matrices, such as corn, human liver, and marine algae. iaea.orgdss.go.th This technique could be uniquely applied to trace the metabolic fate of this compound. For instance, by separating metabolites from a biological sample and then using NAA to quantify selenium in each fraction, it would be possible to identify and quantify the various selenium-containing metabolites of this compound. This approach is particularly powerful due to the high sensitivity and accuracy of NAA for selenium determination. researchgate.netnih.gov

Methodological Development for In Vivo and In Vitro Studies

The development of robust in vivo and in vitro models and analytical methods is essential for a comprehensive understanding of the biological activity of this compound.

In vitro studies often utilize cell culture models to investigate cellular uptake, metabolism, and mechanisms of action. nih.govmdpi.comresearchgate.net Cell lines such as Caco-2, which mimics the intestinal epithelium, and HepG2, a human liver cancer cell line, are commonly used to assess the bioavailability and hepatic metabolism of compounds. nih.govmdpi.comresearchgate.net For this compound, these models could be used to study its transport across the intestinal barrier and its metabolic transformation in the liver. Tracing studies using isotopically labeled this compound (e.g., with stable isotopes of selenium or carbon-13) coupled with mass spectrometry or NMR would provide detailed insights into its metabolic pathways. nih.gov

In vivo studies in animal models, such as rats, are crucial for understanding the whole-body distribution, metabolism, and excretion of this compound. nih.govnih.gov Following administration of this compound, samples of blood, urine, feces, and various tissues can be collected over time. nih.govnih.gov The speciation of selenium in these samples can then be analyzed using hyphenated techniques like HPLC-ICP-MS to identify and quantify this compound and its metabolites, such as the trimethylselenonium ion. nih.govresearchgate.net These studies are critical for determining the bioavailability and biotransformation of this compound in a living organism. The development of specific analytical methods for detecting this compound and its metabolites in complex biological matrices is a key aspect of this research. basinc.comnih.gov

The combination of data from these in vitro and in vivo models will provide a comprehensive picture of the metabolic fate and biological significance of this compound.

Theoretical and Computational Investigations

Molecular Modeling of Selenonium Choline (B1196258) and Acetylselenonium Choline Structures

Molecular modeling provides foundational insights into the three-dimensional architecture of this compound (SeCh) and acetylthis compound (ASeCh). These studies aim to elucidate their preferred conformations, bond lengths, and bond angles, which are crucial for predicting their interactions with biological targets. While specific published molecular models detailing the precise structures of SeCh and ASeCh are not extensively detailed in the provided search results, general computational chemistry principles are applied to study selenium-containing compounds. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and coupled-cluster (CC) methods, are standard for determining molecular geometries and electronic properties arxiv.org. These methods allow for the optimization of atomic positions to find the lowest energy conformers, providing a basis for understanding their chemical behavior. For instance, studies on similar selenium-carbon bonds in other systems have utilized high-level quantum chemical calculations to derive accurate bond lengths arxiv.org.

Computational Simulations of Enzyme-Substrate Interactions

Computational simulations are indispensable for understanding how SeCh and ASeCh might interact with enzymes, particularly those involved in choline metabolism and neurotransmission.

Predicting the binding affinity of SeCh and ASeCh to enzymes like choline kinase (ChoK) and acetylcholinesterase (AChE) is critical for assessing their potential biological activity. While direct computational studies on SeCh and ASeCh binding to these specific enzymes were not found in the provided search results, related research offers context. For example, computational modeling and docking studies are routinely used to evaluate the binding interactions of various compounds with AChE, such as taxifolin, which showed a binding affinity of -8.85 kcal/mol to AChE nih.gov. Similarly, choline kinase inhibitors have been studied using quantitative structure-activity relationships (QSAR) and structural parameters, indicating the importance of computational approaches in this field nih.gov. The ability of selenium compounds to interact with biological targets is a known area of research, with computational models being developed to predict these interactions semanticscholar.org.

Understanding the mechanism by which enzymes might catalyze reactions involving selenonium substrates requires detailed computational simulations, often employing quantum mechanics/molecular mechanics (QM/MM) methods pku.edu.cn. While specific studies detailing the enzymatic catalysis mechanism for SeCh or ASeCh are not explicitly found, general principles of enzymatic catalysis can be inferred. For instance, choline oxidase, an enzyme that metabolizes choline, has been studied using computational methods to elucidate its hydride transfer mechanism and the role of active site residues nih.govresearchgate.net. These studies highlight how computational approaches can reveal transition states, intermediate species, and the influence of protein environments on catalytic efficiency. The selenium atom in SeCh, being larger and more polarizable than nitrogen in choline, could potentially alter substrate binding and the catalytic transition state in enzymes that interact with these molecules.

Quantum Chemical Studies of Selenium-Carbon Bonds in Selenonium Systems

Quantum chemical studies are fundamental to understanding the nature of selenium-carbon (Se-C) bonds in selenonium systems. These studies provide insights into bond strengths, electronic distribution, and reactivity. Research on related selenium-containing molecules, such as carbon subchalcogenides, has utilized high-level quantum chemical calculations, including CCSD(T) and DFT methods, to determine accurate Se-C bond lengths and force fields arxiv.org. These investigations confirm the importance of these computational techniques for characterizing Se-C bonds. The electronic properties of selenium, such as its larger atomic radius and lower electronegativity compared to nitrogen, significantly influence the characteristics of the Se-C bond, affecting molecular stability and reactivity. Studies on chalcogen bonding, which involves electrophilic selenium centers, also highlight the unique electronic properties of selenium in chemical interactions researchgate.net.

Predictive Modeling of Selenonium Compound Behavior in Biological Environments

Predictive modeling, often utilizing computational simulations and artificial intelligence, is essential for forecasting how SeCh and ASeCh would behave within biological environments patheon.com. This includes predicting properties such as solubility, membrane permeability, stability, and metabolic fate. While direct predictive models for SeCh and ASeCh in biological systems were not found in the search results, the general application of these methods is well-established in pharmaceutical research. For example, predictive modeling aids in understanding drug-target interactions and optimizing formulation strategies patheon.com. Studies on the distribution and metabolism of SeCh have shown that it can be acetylated in vivo to ASeCh and incorporated into lipids in brain tissue, suggesting a complex metabolic pathway nih.gov. Furthermore, research on selenium detoxification indicates that trimethylselenonium (B1202040) ion (TMSe) is a major urinary excretion product, involving methyltransferases researchgate.netnih.gov. Such findings underscore the utility of computational approaches in predicting the behavior and transformation of selenium-containing compounds within biological systems.

Comparative Biological Activity and Analog Studies

Functional Comparison with Choline (B1196258) and Acetylcholine (B1216132)

The biological actions of selenonium choline and its ester, acetylthis compound, have been evaluated in various biological systems to understand how the substitution of nitrogen with selenium affects their function at a molecular level.

Acetylthis compound (ASeCh) has been characterized as a cholinergic agonist, exhibiting properties of both muscarinic and nicotinic receptor activation. nih.govnih.gov However, its potency is significantly lower than that of acetylcholine (ACh). In studies using rat models, ASeCh was shown to produce a dose-dependent decrease in mean arterial pressure, an action similar to ACh, but was only 1% to 2% as potent. nih.gov Similarly, ASeCh demonstrated agonist activity on the isolated rat ileum, a smooth muscle preparation, where it was found to be approximately 2% as active as ACh. nih.gov

Further investigations across different cholinergic preparations confirmed this trend. The relative potency of ASeCh was found to range from approximately 1% to 6% of the potency of acetylcholine, depending on the specific assay. nih.gov These cholinergic effects, including vasodepressor and smooth muscle contractile activities, are enhanced by the acetylcholinesterase inhibitor physostigmine (B191203) and antagonized by the muscarinic blocker atropine. nih.gov ASeCh also displays nicotinic agonist activity, as observed in the frog rectus abdominis tissue, an effect blocked by d-tubocurarine. nih.gov

Table 1: Relative Potency of Acetylthis compound (ASeCh) Compared to Acetylcholine (ACh)

| Assay / Effect | Species | ASeCh Potency Relative to ACh | Reference |

| Decrease in Mean Arterial Pressure | Rat | 1-2% | nih.gov |

| Agonist Activity on Isolated Ileum | Rat | ~2% | nih.gov |

| Muscarinic & Nicotinic Agonist Activity | Rat, Frog | 1-6% | nih.gov |

| Binding to M1 and M2 Cholinergic Receptors | - | 2-3% | nih.gov |

The interaction of this compound and its acetylated form with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, has been a key area of investigation. nih.govelsevierpure.com

As a Substrate for Acetylcholinesterase: Research has revealed that acetylthis compound is an effective alternative substrate for AChE. nih.govelsevierpure.com The kinetic parameters for the hydrolysis of ASeCh by AChE are remarkably similar to those of acetylcholine, indicating that the enzyme can accommodate the selenium-containing analog within its active site and catalyze its breakdown efficiently. nih.govelsevierpure.com

As an Inhibitor of Acetylcholinesterase: Both this compound (SeCh) and acetylthis compound (ASeCh) act as inhibitors of acetylcholinesterase. They inhibit the hydrolysis of acetylthiocholine (B1193921), a synthetic substrate used in AChE assays, with IC50 values that are comparable to those of choline and acetylcholine, respectively. nih.govelsevierpure.com This suggests that they can compete with the natural substrate for binding to the enzyme's active site.

Uptake and Acetylation: this compound is taken up by brain tissue slices in a time- and concentration-dependent manner. nih.gov This uptake is characterized as a single, low-affinity process that, unlike choline uptake, is not blocked by the classic inhibitor hemicholinium-3. nih.gov However, once inside the cell, the subsequent acetylation of SeCh to ASeCh is significantly blocked by hemicholinium-3, indicating the involvement of choline acetyltransferase. nih.gov This suggests that while the transport mechanism may differ, the metabolic machinery for acetylation recognizes and utilizes SeCh. nih.gov

Table 2: Interaction of Selenium Analogs with Acetylcholinesterase (AChE)

| Compound | Interaction Type | Key Findings | Reference |

| Acetylthis compound (ASeCh) | Substrate | Km and Vmax values are similar to those of acetylcholine. | nih.govelsevierpure.com |

| This compound (SeCh) | Inhibitor | Inhibits acetylthiocholine hydrolysis with an IC50 value similar to choline. | nih.govelsevierpure.com |

| Acetylthis compound (ASeCh) | Inhibitor | Inhibits acetylthiocholine hydrolysis with an IC50 value similar to acetylcholine. | nih.govelsevierpure.com |

Cross-Species Comparisons in Metabolic and Activity Profiles

The biological effects of this compound have been examined in several species, revealing both similarities and differences in its metabolic fate and activity.

In Rats: In vivo studies show that acetylthis compound reduces blood pressure. nih.gov In vitro preparations from rats, such as the isolated ileum, demonstrate its smooth muscle contractile properties. nih.gov Furthermore, rat brain tissue slices actively take up and acetylate this compound, and this process is enhanced by depolarization with potassium chloride, suggesting a role in neural tissues. nih.gov

In Mice: this compound is readily acetylated in vivo to acetylthis compound in various tissues, including the brain, liver, heart, and kidney. nih.gov Toxicity studies in mice have indicated that this compound is approximately three times more toxic than choline. nih.gov

In Frogs: The nicotinic agonist properties of acetylthis compound have been characterized using the frog rectus abdominis muscle preparation, a classic model for studying nicotinic receptor activity. nih.gov

Investigation of Other Choline Analogues and Their Effects on Phospholipid Metabolism

The metabolism of choline is intrinsically linked to the synthesis of phospholipids (B1166683), which are critical components of cellular membranes. Studies using various choline analogues in rat hepatocytes have shed light on the regulation of these pathways. nih.govnih.gov

When analogues of choline and ethanolamine (B43304) are introduced to hepatocytes, they can significantly alter phospholipid synthesis. nih.govnih.gov For instance, NN-diethylethanolamine and NN-dimethylethanolamine are potent inhibitors of radiolabeled choline incorporation into phospholipids. nih.govnih.gov Some of these analogues can be incorporated into "unnatural" phospholipids, at least partially via the CDP-derivatives pathway. nih.govnih.gov

Interestingly, the effects of these analogues can be quite specific. NN-Diethylethanolamine was found to stimulate the conversion of phosphatidylethanolamine (B1630911) to phosphatidylcholine. nih.govnih.gov In contrast, other N-alkylated ethanolamines inhibit this conversion, suggesting that the structure of the analog dictates its precise effect on the metabolic enzymes involved in phospholipid headgroup modification. nih.govnih.gov These findings provide a framework for understanding how structural modifications to the choline molecule, such as the substitution with selenium, might influence phospholipid metabolism. Research suggests that this compound is phosphorylated by choline kinase and incorporated into various lipids in brain tissue. nih.gov

Structure-Activity Relationships of this compound Analogues

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogues are limited, principles can be drawn from studies on other choline analogues and kinase inhibitors. mdpi.com The biological activity of compounds like this compound is determined by several structural features:

The Cationic Head: The positively charged headgroup (containing nitrogen in choline, selenium in this compound) is crucial for binding to the active sites of enzymes like choline kinase and choline acetyltransferase, as well as to cholinergic receptors. The size and charge distribution of this headgroup influence binding affinity and specificity.

The Hydroxyl Group: The terminal hydroxyl group is the site of esterification to form the acetylated, active neurotransmitter analog (acetylthis compound) and the site of phosphorylation during its entry into the phospholipid synthesis pathway.

Studies on other choline kinase inhibitors have shown that modifications to the linker region between the cationic head and other parts of the molecule significantly impact inhibitory activity, highlighting the importance of molecular geometry in enzyme-substrate interactions. mdpi.com

Future Research Trajectories and Broader Implications

Elucidation of Specific Cellular Pathways Regulated by Selenonium Choline (B1196258)

Future research will likely focus on delineating the precise cellular and metabolic effects of selenonium choline. Preliminary studies have shown that this compound and its acetylated analog, acetylthis compound, interact directly with acetylcholinesterase, a key enzyme in cholinergic neurotransmission. nih.govelsevierpure.com Acetylthis compound acts as an alternative substrate for this enzyme, with kinetic parameters (Km and Vmax) similar to the natural substrate, acetylcholine (B1216132). nih.gov Both this compound and acetylthis compound also inhibit the breakdown of acetylthiocholine (B1193921) by this enzyme. nih.gov This established interaction provides a clear starting point for investigating its influence on nerve signaling and cholinergic pathways.

Beyond this direct interaction, the broader effects of selenonium compounds on cellular processes remain an active area of investigation. For instance, other synthetic organoselenonium compounds, like triphenylselenonium chloride, have been shown to induce a cytostatic effect on mammary tumor cells, inhibiting proliferation and delaying cell cycle progression without causing the DNA damage associated with inorganic selenium forms like selenite (B80905). nih.gov This same compound was also observed to increase glucose consumption and lactate (B86563) production, indicating a significant impact on cellular energy metabolism. nih.gov In contrast, other types of organoselenium compounds, such as selenocystine, are known to be pro-oxidative and can induce cell death through mechanisms involving ER-stress and the unfolded protein response. mdpi.com Determining which of these pathways this compound activates is a critical objective.

Future studies should aim to:

Investigate the downstream effects of acetylcholinesterase modulation by this compound.

Assess whether this compound is a substrate for choline kinase and other enzymes in the Kennedy pathway for phosphatidylcholine synthesis.

Determine its impact on cellular redox homeostasis and energy metabolism, clarifying whether it acts as a pro-oxidant or antioxidant. mdpi.com

Explore its potential to induce specific cellular stress responses, such as apoptosis or autophagy, in various cell types, particularly cancer cells which often exhibit altered choline metabolism. mdpi.com

Exploration of Selenonium Chemistry for Novel Chemical Biology Tools

The unique chemical properties of the selenonium group make it a promising scaffold for developing new chemical biology tools. Selenonium salts can be readily synthesized and participate in a variety of chemical transformations, positioning them as versatile building blocks for molecular probes and bioconjugation agents. mdpi.com

A particularly promising avenue is the integration of selenonium chemistry with "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility. illinois.eduwikipedia.org For example, a seleno-ether can be formed via a base-catalyzed selenium-epoxy 'click' reaction; this seleno-ether can then be alkylated to generate a stable, cationic selenonium compound. mdpi.comresearchgate.net This two-step process allows for the modular construction of complex molecules.

Potential applications for these novel tools include:

Bioconjugation: Attaching this compound to proteins, nucleic acids, or lipids to probe their function and localization within cells.

Drug Delivery: Using the cationic nature of the selenonium group to facilitate cell membrane interaction and targeted delivery of therapeutic agents.

Molecular Probes: Designing probes where the selenonium moiety acts as a reporter group, leveraging the unique spectroscopic properties of selenium for detection.

Catalysis: Developing novel organocatalysts based on selenonium scaffolds for specific chemical transformations in biological systems. nih.gov

The table below outlines potential strategies for developing such tools.

| Tool Category | Development Strategy | Potential Application |

| Fluorescent Probes | Conjugate a fluorophore to a this compound backbone. | Visualize the uptake and distribution of choline analogs in living cells. |

| Affinity-Based Probes | Incorporate a photo-crosslinkable group or a biotin (B1667282) tag. | Identify and isolate choline-binding proteins and transporters. |

| Targeted Therapeutics | Attach a cytotoxic drug to a this compound moiety. | Target choline-addicted cancer cells for enhanced drug delivery. |

| Catalytic Modulators | Synthesize selenonium analogs that can catalytically modify target proteins. | Modulate enzyme activity in specific cellular pathways. |

Development of Advanced Spectroscopic and Imaging Techniques for In Vivo Tracking

A significant advantage of studying selenium-containing compounds is the existence of the NMR-active isotope, 77Se. researchgate.net This stable isotope has a spin of 1/2 and a wide chemical shift range, making it an excellent spectroscopic probe for tracking the metabolic fate of this compound in vivo without the need for radioactive labels. huji.ac.il Each selenium metabolite produces a distinct signal, creating a "fingerprint" that allows for unambiguous identification. researchgate.netnih.gov

Advanced NMR techniques that could be developed for this purpose include:

77Se NMR Spectroscopy: Direct detection to quantify the conversion of this compound into its various metabolites in tissues and biofluids. scispace.com

Heteronuclear Correlation Spectroscopy: Techniques like 1H-77Se Heteronuclear Multiple Bond Correlation (HMBC) can provide detailed structural information about novel metabolites by correlating selenium atoms with nearby protons. researchgate.net

In addition to NMR, mass spectrometry (MS) offers exceptional sensitivity and is a cornerstone for selenium speciation. nih.gov Techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) can separate and identify minute quantities of selenium-containing molecules from complex biological samples. researchgate.netnih.gov

For non-invasive whole-body imaging, Positron Emission Tomography (PET) presents another possibility. radiopaedia.org While stable selenium isotopes are not positron emitters, synthetic strategies could be developed to incorporate a positron-emitting radionuclide (e.g., Carbon-11) into the this compound structure, allowing for dynamic visualization of its biodistribution and target tissue accumulation. nih.gov

| Technique | Principle | Application for this compound |

| 77Se NMR | Detects the NMR-active 77Se isotope, providing a unique chemical shift for each metabolite. | Non-invasive, quantitative tracking of metabolic pathways in cell cultures and tissue extracts. huji.ac.il |

| HPLC-ICP-MS | Separates compounds by chromatography and detects selenium with high elemental specificity. | Highly sensitive speciation and quantification of known and unknown metabolites in biofluids. nih.gov |

| LC-ESI-QTOF-MS | Provides high-resolution mass data to determine the exact elemental composition of metabolites. | Structure elucidation of novel this compound metabolites. researchgate.net |

| PET Imaging | Detects gamma rays from a positron-emitting radiotracer incorporated into the molecule. | In vivo, whole-body imaging of uptake and accumulation in specific organs or tumors. nih.gov |

Investigation of Epigenetic Modulation by this compound Metabolites

Both selenium and choline are deeply integrated into one-carbon metabolism, the network responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for nearly all biological methylation reactions, including DNA and histone methylation. nih.govimrpress.com Choline, through its metabolite betaine, provides a methyl group to regenerate methionine from homocysteine. Selenium metabolites can also influence this pathway. Therefore, metabolites of this compound are prime candidates for epigenetic modulators.

Future research should investigate whether this compound metabolites can influence the epigenome through several potential mechanisms:

Altering the SAM/SAH Ratio: By participating in methylation reactions, this compound metabolites could alter the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). This ratio is a critical regulator of methyltransferase activity. nih.gov

Acting as SAM Analogs: It is conceivable that a metabolite like Se-adenosyl-selenomethionine could be generated, acting as an analog of SAM. Such analogs can function as either inhibitors or alternative substrates for DNA and histone methyltransferases, potentially altering methylation patterns at specific genomic loci. nih.govresearchgate.net

Modulating Methyltransferase Activity: Selenonium compounds or their metabolites could directly interact with methyltransferase enzymes, allosterically modifying their activity.

Investigating these possibilities will require a combination of metabolomics to identify the relevant metabolites and epigenomic analyses (such as bisulfite sequencing and ChIP-seq) to map changes in DNA and histone methylation patterns following treatment with this compound.

Potential for this compound as a Probe in Choline Metabolism Research

The structural similarity of this compound to choline, combined with the unique spectroscopic handle of the selenium atom, makes it an ideal candidate for use as a metabolic probe. nih.gov A powerful precedent for this approach comes from studies using phosphonium-choline, a phosphorus analog of choline. nih.govresearchgate.net Researchers have successfully used 31P NMR to non-invasively track the uptake of phosphonium-choline and its conversion into downstream metabolites like phosphophosphonium-choline and glycerophosphophosphonium-choline in living cells and tumors. nih.govresearchgate.net

Similarly, this compound could be used as a 77Se NMR-visible probe to:

Trace the Kennedy Pathway: Monitor the enzymatic conversion of this compound into seleno-phosphocholine and subsequently into seleno-phosphatidylcholine, providing insights into the kinetics of phospholipid synthesis.

Study Choline Transport: Quantify the rate of this compound uptake by different choline transporters in various cell types.

Investigate Catabolism: Follow the breakdown of seleno-phosphatidylcholine into metabolites like seleno-glycerophosphocholine.

The distinct chemical shifts of each seleno-metabolite in the 77Se NMR spectrum would allow for simultaneous monitoring of multiple steps in the pathway, offering a dynamic view of choline metabolism that is difficult to achieve with other methods. huji.ac.il

Integration of this compound Research with Broader Selenium and Choline Metabolism Studies

Research into this compound is uniquely positioned to bridge the fields of selenium and choline metabolism, which are traditionally studied in isolation. Choline is a critical nutrient for methyl-group donation (via one-carbon metabolism), phospholipid synthesis, and neurotransmission. imrpress.comunc.edu Selenium is an essential trace element required for the synthesis of selenoproteins, which play key roles in antioxidant defense and redox signaling. nih.gov

Studying how the cell processes a hybrid molecule like this compound can answer fundamental questions about metabolic crosstalk:

Enzyme Specificity: How do the enzymes of choline metabolism (e.g., choline kinase, choline oxidase) recognize and process a substrate where the nitrogen atom is replaced by selenium?

Metabolic Fate: Once metabolized, are the selenium-containing products shunted towards excretion pathways typical for selenium, or are they incorporated into cellular structures like membranes, following the path of choline? nih.gov

One-Carbon Pool Integration: How does the introduction of a seleno-analog of a methyl-donor precursor affect the broader one-carbon metabolic network, including folate and methionine cycles?

Answering these questions will provide a more holistic understanding of how these two essential nutrient pathways intersect and influence one another, with implications for nutritional science and the study of metabolic diseases.

Interdisciplinary Approaches for Comprehensive Understanding of Organoselenium Compounds

A full understanding of this compound and other organoselenium compounds necessitates a deeply interdisciplinary approach, combining expertise from multiple scientific fields.

Synthetic Chemistry: To design and create novel selenonium analogs with specific properties, such as fluorescent tags or reactive handles for bioconjugation. nih.gov

Computational Chemistry: To model the structure, reactivity, and binding interactions of selenonium compounds with enzymes and other biological macromolecules. Computational methods like density functional theory (DFT) can predict geometries and energetics, guiding experimental design. nih.govacs.orgnih.gov

Biochemistry and Enzymology: To perform kinetic assays and characterize the interactions between this compound and key enzymes in choline and selenium metabolic pathways.

Cell and Molecular Biology: To investigate the downstream cellular effects of this compound, including its impact on signaling pathways, gene expression, and epigenetic modifications.

Analytical Chemistry and Spectroscopy: To develop and apply advanced NMR and mass spectrometry techniques for the in vivo tracking and identification of this compound metabolites. researchgate.netnih.gov

Systems Biology: To integrate data from metabolomic, proteomic, and epigenomic studies to build comprehensive models of how organoselenium compounds perturb cellular networks.

By combining these approaches, researchers can move beyond studying isolated interactions to build a predictive, systems-level understanding of how molecules like this compound function in a complex biological context. This integrated strategy will be essential for unlocking the full therapeutic and diagnostic potential of organoselenium chemistry.

Q & A

Q. What strategies mitigate publication bias in this compound research?

- Methodological Answer :

- Preregistration : Submit study designs to platforms like ClinicalTrials.gov or Open Science Framework before data collection .

- Negative Results Reporting : Encourage journals to publish null findings (e.g., PLOS ONE’s policy) to balance the literature .

- Collaborative Consortia : Join multi-lab initiatives (e.g., SELEMETA Consortium) to standardize protocols and share data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.